molecular formula C22H22BrNO2 B607582 (3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1392487-51-2

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B607582
M. Wt: 412.327
InChI Key: QTOCPACSSHFGOY-KIMHZCHSSA-N
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Description

G protein-coupled estrogen receptor (GPER), or GPR30, specifically binds natural and man-made estrogens. It is thought to be involved in estrogen-sensitive cancers. GPER knockout mice are fertile, although they exhibit thymic atrophy, impaired glucose tolerance, and altered bone growth. G-36 is a cell-permeable non-steroidal antagonist of GPER, inhibiting activation by either 17β-estradiol or the GPER-selective agonist G-1 (IC50 = 112 and 165 nM, respectively). It has no detectable binding activity to either ERα or ERβ.3 G-36 blocks the activation of PI3K or calcium mobilization triggered by estrogen through GPER and it suppresses ERK activation by estrogen or G-1 but not by EGF. G-36 can be used in combination with GPER-selective agonists, like G-1, to distinguish the roles of GPER from those of ERα and ERβ in complex biological systems.
G-36 is a selective G protein-coupled estrogen receptor (GPER) agonist.
G-36, also known as GRB-G36, is a cell-permeable non-steroidal antagonist of GPER.

Scientific Research Applications

  • Anti-breast cancer activity : This compound, along with others, was designed to target the G protein-coupled estrogen receptor. It showed antiproliferative properties against MDA-MB-231 and MCF-7 cancer cell lines, suggesting potential in breast cancer treatment (Marcos et al., 2021).

  • Regulation of gene expression : Specifically, raloxifene, a selective estrogen receptor modulator, has been shown to regulate arginine-vasopressin gene expression in human female neuroblastoma cells through interaction with G protein-coupled estrogen receptor and ERK signaling. This suggests a role in the treatment of blood hypertension (Grassi et al., 2015).

  • Synthesis and characterization : The synthesis of related compounds, such as 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides, has been explored for potential applications in various fields (Tolstikov et al., 2014).

  • Regulation of aldosterone synthesis : Studies have found that estrogen receptors, including GPER-1, play a role in the regulation of aldosterone synthesis, which is crucial for blood pressure management (Caroccia et al., 2014).

  • Neurotropic activity : Research has been conducted on the synthesis of related compounds and their neurotropic activity, including their effects on analgesic activity and locomotor activity (Krainova et al., 2009).

  • Allosteric modulation of nicotinic acetylcholine receptors : Certain allosteric modulators of the α7 nicotinic acetylcholine receptor, structurally related to this compound, have been studied for their diverse pharmacological properties (Gill et al., 2012).

  • Anticancer activities : Some novel derivatives of related compounds have been synthesized and evaluated for their antiproliferative activities against different human cancer cell lines, demonstrating potential in cancer treatment (Reis et al., 2011).

properties

IUPAC Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCPACSSHFGOY-ZCCHDVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343315
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

CAS RN

1392487-51-2
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
FJ Gonçalves, F Abrantes-Soares, MR Pouso… - Molecular …, 2023 - Springer
Cerebrovascular diseases, such as ischemic cerebral vascular accident (CVA), are responsible for causing high rates of morbidity, mortality, and disability in the population. The …
Number of citations: 2 link.springer.com

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